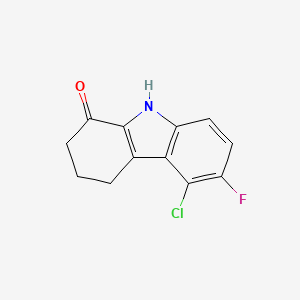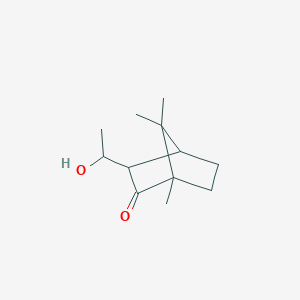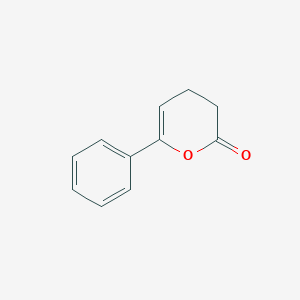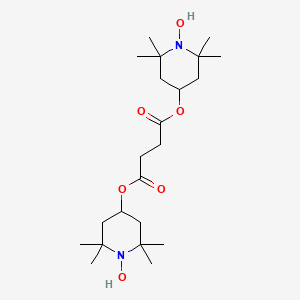
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is a chemical compound known for its unique structure and properties. It is derived from the combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with butanedioic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mass transfer and improved reaction rates, resulting in higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions and processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Mecanismo De Acción
The mechanism by which Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate exerts its effects involves its ability to stabilize free radicals. The compound can react with free radicals to form stable products, thereby preventing further oxidative damage. This property makes it an effective antioxidant and stabilizer in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used in wood and plastic-based coatings for its stabilizing effects.
Uniqueness
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is unique due to its specific combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid, which imparts distinct stability and reactivity characteristics. Its ability to act as both an antioxidant and a stabilizer makes it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H40N2O6 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-19(2)11-15(12-20(3,4)23(19)27)29-17(25)9-10-18(26)30-16-13-21(5,6)24(28)22(7,8)14-16/h15-16,27-28H,9-14H2,1-8H3 |
Clave InChI |
ZXDIQRGIYADNBI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


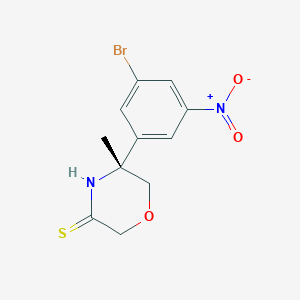
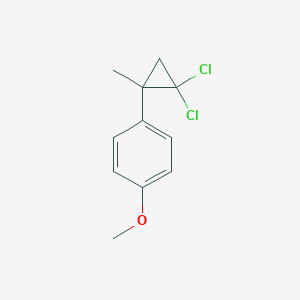
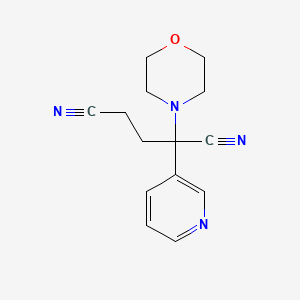
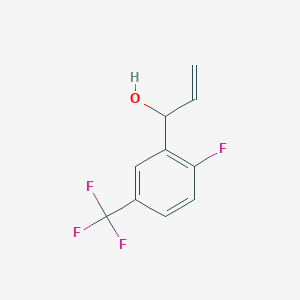
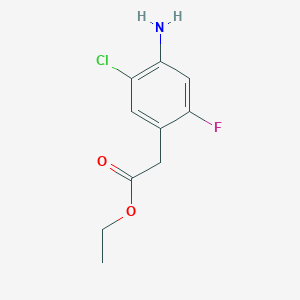
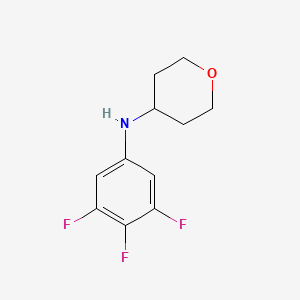
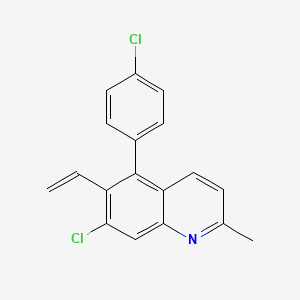

![N-cyclohexyl-N'-[quinolin-6-yl]urea](/img/structure/B8431212.png)
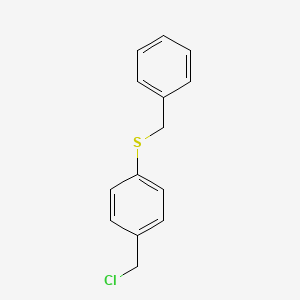
![3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one](/img/structure/B8431231.png)
